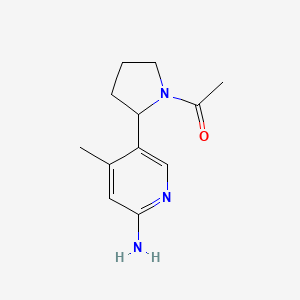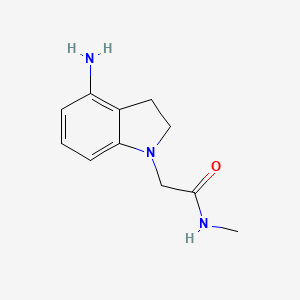
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound with a complex structure that includes a pyrimidine ring, a pyrazole ring, and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrimidine Ring: Starting with a cyclopropyl and ethyl-substituted precursor, the pyrimidine ring is synthesized through a series of condensation reactions.
Pyrazole Ring Formation: The pyrazole ring is then constructed by reacting the pyrimidine intermediate with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can modify the functional groups, typically using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is investigated for its potential in creating novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-piperidine-4-carboxylic acid
- 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-piperidine-3-carboxylic acid
Uniqueness
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of a pyrimidine and pyrazole ring with a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C13H14N4O2 |
|---|---|
Peso molecular |
258.28 g/mol |
Nombre IUPAC |
1-(2-cyclopropyl-6-ethylpyrimidin-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N4O2/c1-2-9-7-11(15-12(14-9)8-3-4-8)17-6-5-10(16-17)13(18)19/h5-8H,2-4H2,1H3,(H,18,19) |
Clave InChI |
BZBLOGKFTMLVNT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NC(=N1)C2CC2)N3C=CC(=N3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


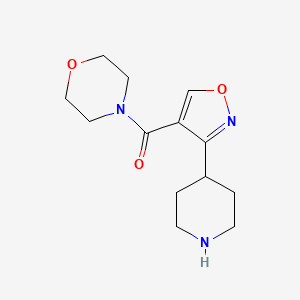

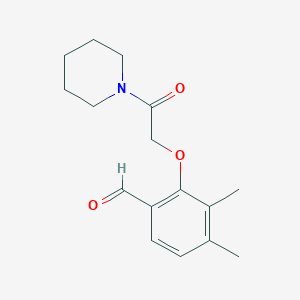
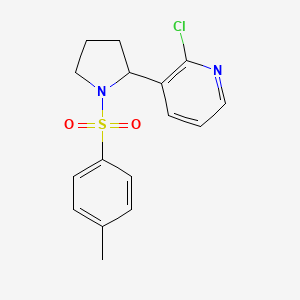
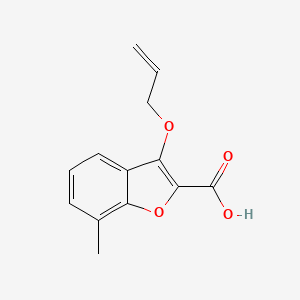
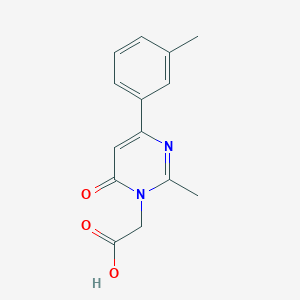

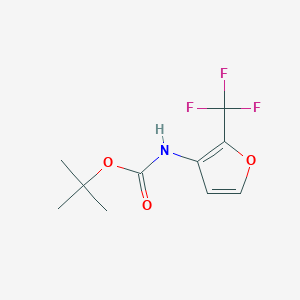
![N-Ethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800726.png)
![1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11800743.png)
